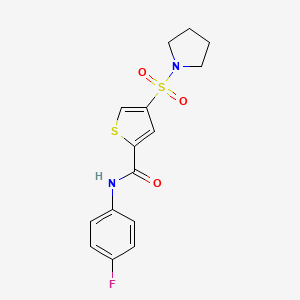![molecular formula C20H15N3O2 B5576309 3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5576309.png)
3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been extensively researched for its potential as a therapeutic agent. This compound is also known as GSK-3 inhibitor and is a potent inhibitor of glycogen synthase kinase-3 (GSK-3).
Applications De Recherche Scientifique
Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances
The study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others. This method is significant for quality control in pharmaceuticals, showing the application of related chemical compounds in analytical chemistry and pharmaceutical analysis. The optimized conditions allowed for effective separation and analysis, emphasizing the utility of these compounds in enhancing sensitivity and specificity in drug quality control processes (Ye et al., 2012).
Pyridyl Substituted Benzamides with Aggregation Enhanced Emission
This research introduced pyridyl substituted benzamides exhibiting aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. The study reveals the compounds' luminescent properties in various solvents and their mechanochromic behavior, illustrating their potential in developing new luminescent materials for sensors and optoelectronic devices. The findings highlight the versatility of pyridyl substituted benzamides in scientific research, particularly in materials science and nanotechnology (Srivastava et al., 2017).
VEGFR-2 Inhibition by Benzamide Derivatives
The substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides were identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). This discovery showcases the application of benzamide derivatives in cancer research, contributing to the development of novel anticancer agents targeting angiogenesis. The study underscores the compounds' potential in therapeutic interventions for cancer, emphasizing the role of chemical compounds in advancing oncology research (Borzilleri et al., 2006).
Histone Deacetylase Inhibition for Cancer Therapy
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective histone deacetylase (HDAC) inhibitor, demonstrating significant potential in cancer treatment. By selectively inhibiting HDACs, MGCD0103 induces cancer cell apoptosis and cell cycle arrest, highlighting the compound's therapeutic applications in oncology. This research points to the broader implications of benzamide derivatives in developing targeted cancer therapies (Zhou et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
3-methyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-3-2-4-15(11-13)19(24)22-16-5-6-18-17(12-16)23-20(25-18)14-7-9-21-10-8-14/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBZXKCDLYGLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyrimidine](/img/structure/B5576230.png)
![1-butyl-5-(4-methyl-1,3-oxazol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5576238.png)
![4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5576245.png)
![1-(3-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5576252.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576254.png)
![N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5576259.png)
![ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5576260.png)
![4-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)morpholine](/img/structure/B5576263.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5576266.png)
![4-[3-methyl-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5576269.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5576273.png)
![(3aS*,10aS*)-2-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5576279.png)
![(4aR*,7aS*)-1-methyl-4-[3-(2-pyridinylmethoxy)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)

